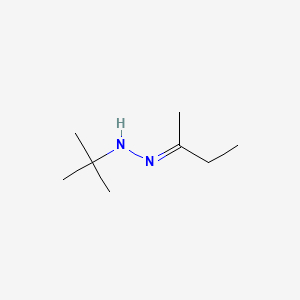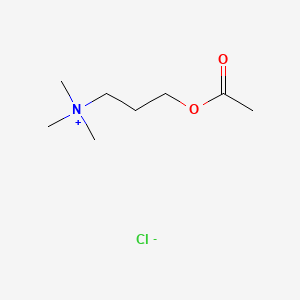
(3-Hydroxypropyl)trimethylammonium chloride acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxypropyl)trimethylammonium chloride acetate is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium chloride acetate typically involves the reaction of trimethylamine with 3-chloro-1,2-propanediol. The reaction is carried out in the presence of a suitable solvent, such as water or methanol, under controlled temperature conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous feeding of reactants and efficient mixing to ensure uniformity. The reaction mixture is then subjected to purification steps, including filtration and drying, to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxypropyl)trimethylammonium chloride acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
(3-Hydroxypropyl)trimethylammonium chloride acetate has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell surfaces.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of cationic polymers, textile treatments, and water treatment processes
Mécanisme D'action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes or anionic polymers, leading to changes in their properties. The molecular targets include cell surface receptors and negatively charged biomolecules. The pathways involved often include electrostatic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
- (2-Chloroethyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
(3-Hydroxypropyl)trimethylammonium chloride acetate is unique due to its specific hydroxyl group, which enhances its reactivity and allows for additional functionalization. This makes it particularly useful in applications requiring strong cationic properties and the ability to form stable complexes with anionic species .
Propriétés
Numéro CAS |
16332-31-3 |
|---|---|
Formule moléculaire |
C8H18ClNO2 |
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
3-acetyloxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ZMIXRVAOLSENHS-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


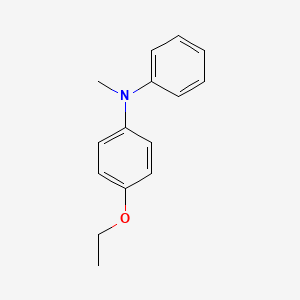
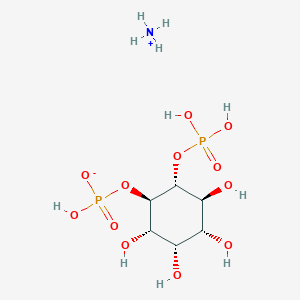
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
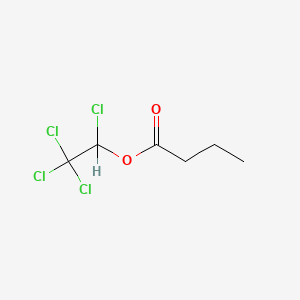
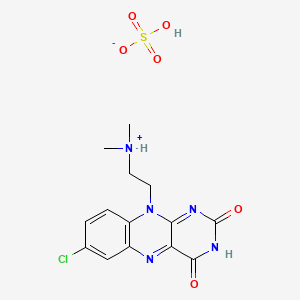
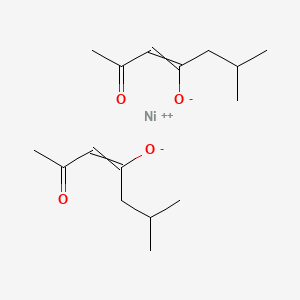

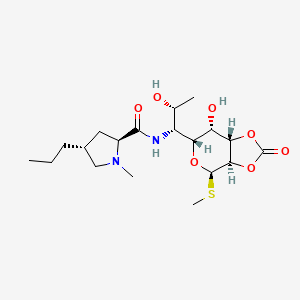
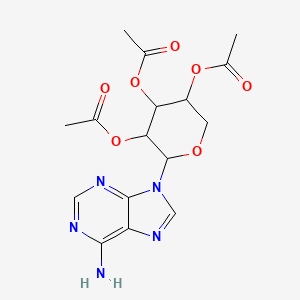
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
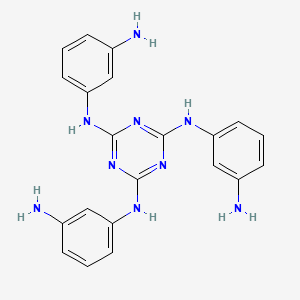
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

